![molecular formula C15H21BO4 B3022863 Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 525362-07-6](/img/structure/B3022863.png)
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
“Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is an organic compound . It is often used in organic synthesis as a reagent and catalyst for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can be achieved through palladium-catalyzed coupling reactions .Chemical Reactions Analysis
“Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
“Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a colorless to light yellow solid . It has a melting point of approximately 80-85°C . It is soluble in some organic solvents such as alcohols, ethers, ketones, and cycloalkanes .Scientific Research Applications
Organic Synthesis
“Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is an important intermediate in organic synthesis . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Drug Application
In the field of drug application, this compound is often used as an enzyme inhibitor or a specific ligand drug . It can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Treatment of Colon Cancer
Research has found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell . This makes it a potential treatment for colon cancer .
Lung Cancer Treatment
A low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells . This suggests that “Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” could potentially be used in lung cancer treatment .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This makes “Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” useful in various analytical applications .
Drug Delivery Systems
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a chemical compound that is primarily used in the field of organic synthesis . The primary targets of this compound are organic molecules that undergo palladium-catalyzed coupling reactions .
Mode of Action
This compound acts as a reagent in Suzuki-Miyaura cross-coupling reactions . It interacts with its targets by forming bonds with them in the presence of a palladium catalyst . This results in the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
Biochemical Pathways
The compound is involved in the biochemical pathway of palladium-catalyzed coupling reactions . This pathway leads to the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes , which are important intermediates in organic synthesis.
Result of Action
The result of the compound’s action is the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes . These products are valuable in the field of organic synthesis, where they can be used as intermediates in the synthesis of more complex organic compounds.
Action Environment
The action of Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-9-11(7-8-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHFNSOJOCZHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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